2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride
Description
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a 2-methoxyethyl group. The oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in drug design . The hydrochloride salt improves solubility for pharmaceutical applications.
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-14-7-5-9-12-10(15-13-9)8-4-2-3-6-11-8;/h8,11H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALQZAFITJWXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride is a derivative of piperidine that incorporates a 1,2,4-oxadiazole moiety. This structure has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole ring is known for its diverse biological properties, including antimicrobial, antifungal, and anticonvulsant activities.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the methoxyethyl group enhances its solubility and bioavailability. The oxadiazole component contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives demonstrate efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole Derivative | Antibacterial | E. coli | |
| 1,2,4-Oxadiazole Derivative | Antifungal | Candida albicans |
Anticonvulsant Activity
A notable area of research for oxadiazole derivatives is their anticonvulsant activity. In a study involving various piperazine derivatives with oxadiazole substituents, certain compounds exhibited significant protection against seizures in animal models. This suggests that the oxadiazole structure may contribute to neuroprotective effects.
| Compound | Activity | Model Used | Dosage | Reference |
|---|---|---|---|---|
| 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine | Anticonvulsant | Maximal Electroshock Seizure (MES) | 100 mg/kg |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often inhibit specific enzymes critical for microbial survival.
- Alteration of Membrane Permeability : These compounds can disrupt cellular membranes in bacteria and fungi, leading to cell lysis.
- Neurotransmitter Modulation : In anticonvulsant applications, these compounds may modulate neurotransmitter levels or receptor activity in the central nervous system.
Case Studies
Several studies have explored the biological effects of similar compounds:
- A study on a series of oxadiazole derivatives showed that modifications at the 5-position significantly impacted antimicrobial potency and selectivity against pathogens.
- Another investigation into piperazine derivatives demonstrated that specific substitutions could enhance anticonvulsant effects without increasing neurotoxicity.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Oxadiazole derivatives have been extensively studied for their antimicrobial activities. The compound has shown promising results against various pathogens, including fungi and bacteria. Research indicates that oxadiazoles can disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to cell death.
-
Anticancer Activity
- Preliminary studies suggest that 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride exhibits anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cellular signaling pathways.
-
Neuroprotective Effects
- Emerging research indicates potential neuroprotective effects of oxadiazole compounds in models of neurodegenerative diseases. This includes the ability to mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in conditions such as Alzheimer's disease.
Case Study 1: Antifungal Activity
A study published in Molecules demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antifungal agents. This suggests a potential for developing new antifungal therapies based on this chemical scaffold .
Case Study 2: Anticancer Research
In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. A notable study highlighted its effectiveness against breast cancer cells, where it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors . This dual action enhances its potential as an anticancer agent.
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared to structurally related piperidine-oxadiazole derivatives (Table 1). Key differences include:
- Substituent on Oxadiazole : The 2-methoxyethyl group distinguishes it from analogs with methoxymethyl (), trifluoroethyl (), or aryl groups ().
- Heterocycle Modifications : Piperidine is compared to pyrrolidine () and azetidine (), where ring size affects conformational flexibility and bioavailability.
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Synthesis of the Oxadiazole Ring
The oxadiazole ring is synthesized through cyclization of suitable hydrazide derivatives with carbonyl compounds or via dehydrative cyclization of acyl hydrazides.
Method 1: Cyclization of Hydrazides with Formaldehyde Derivatives
- Starting materials: Hydrazides derived from carboxylic acids or acyl chlorides.
- Reaction conditions: Heating in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphoryl chloride (POCl₃), or using acetic anhydride as a dehydrating catalyst.
- Outcome: Formation of 1,2,4-oxadiazole ring via intramolecular cyclization.
“Cyclization of hydrazides with aldehydes or acyl chlorides under reflux yields the oxadiazole core efficiently, with yields often exceeding 80%.” (Source: Patent EP0285032A1)
Introduction of the 2-Methoxyethyl Side Chain
The 2-methoxyethyl group is introduced via nucleophilic substitution or alkylation:
- Method: Alkylation of the oxadiazole intermediate with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride).
- Reaction conditions: Use of base such as potassium carbonate in aprotic solvents like acetonitrile or DMF at room temperature or mild heating.
- Reaction example:
Oxadiazole intermediate + 2-methoxyethyl bromide → 2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]
- Notes: Excess alkyl halide and prolonged stirring improve yield.
Coupling with Piperidine
The piperidine ring is attached via nucleophilic substitution or via a linker:
- Method: The oxadiazole derivative bearing a reactive methyl or halogen substituent reacts with piperidine in the presence of a base (e.g., potassium carbonate or sodium hydride).
- Reaction conditions: Reflux in solvents like toluene or ethanol, often under inert atmosphere to prevent oxidation.
- Example:
Oxadiazole derivative with halogen + Piperidine → Coupled product
Salt Formation: Hydrochloride
The free base is converted into the hydrochloride salt to enhance stability:
- Method: Dissolving the free base in isopropanol or ethanol followed by addition of hydrogen chloride gas or HCl in diethyl ether.
- Reaction conditions: Stirring at room temperature until precipitation occurs.
- Outcome: Crystallization of the hydrochloride salt with high purity.
Representative Reaction Scheme
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Oxadiazole ring formation | Hydrazide + dehydrating agent | >80% yield |
| 2 | Alkylation with 2-methoxyethyl halide | 2-methoxyethyl halide + base | Moderate to high yield |
| 3 | Coupling with piperidine | Piperidine + base | Variable yield |
| 4 | Salt formation | HCl gas or HCl solution | High purity |
Data Tables
Table 1: Typical Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Oxadiazole cyclization | Hydrazide + POCl₃ | - | Reflux | 4-6 hours | 80-90 |
| Alkylation | 2-Methoxyethyl halide + K₂CO₃ | Acetonitrile | Room temp to 50°C | 12-24 hours | 70-85 |
| Piperidine coupling | Piperidine + base | Toluene | Reflux | 12-18 hours | 60-75 |
| Hydrochloride salt | HCl in diethyl ether | - | Room temp | 1-2 hours | >95 |
Table 2: Purity and Characterization Data
| Parameter | Data | Method |
|---|---|---|
| Melting Point | 260-263°C | Differential Scanning Calorimetry (DSC) |
| NMR (¹H, ¹³C) | Consistent with structure | NMR Spectroscopy |
| Mass Spectrometry | Molecular ion peak at m/z 212 | MS Analysis |
Research Findings and Notes
- Efficiency: The cyclization of hydrazides with dehydrating agents is the most efficient route for oxadiazole core synthesis, often yielding high purity intermediates.
- Selectivity: Alkylation with 2-methoxyethyl halides proceeds with good selectivity, especially when excess base is used.
- Yield Optimization: Reflux conditions and inert atmospheres improve coupling yields.
- Salt Formation: Acidic conditions favor the formation of hydrochloride salts, which are crystalline and stable.
The synthesis of 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride involves a multi-step process centered on heterocyclic ring formation, side-chain introduction, and salt conversion. The key methodologies include cyclization of hydrazides, nucleophilic substitution with alkyl halides, and acid-base chemistry for salt formation. These methods are supported by extensive research data, demonstrating high yields, reproducibility, and suitability for scale-up in pharmaceutical research.
Q & A
Q. What are the common synthetic routes for synthesizing 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Formation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine under acidic conditions.
- Step 2 : Introduction of the 2-methoxyethyl group through alkylation or nucleophilic substitution.
- Step 3 : Piperidine ring coupling via amide or ester linkages, followed by hydrochlorination to yield the final product.
Key parameters include reaction temperature (e.g., 80–100°C for cyclization), solvent choice (e.g., DMF or dichloromethane), and catalysts (e.g., Pd/C for hydrogenation steps). Purification often involves column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton/carbon environments (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, oxadiazole carbons at δ 160–170 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] matching CHClNO).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Avoid exposure to moisture and strong oxidizers.
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Desiccants (e.g., silica gel) should be added to prevent hydrolysis of the oxadiazole ring.
- Disposal : Follow hazardous waste regulations (e.g., incineration for halogenated compounds) .
Advanced Questions
Q. What strategies can optimize the yield and purity of this compound during multi-step synthesis?
- Methodological Answer :
- Reaction Optimization : Use microwave-assisted synthesis for cyclization steps to reduce time and improve yield.
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance oxadiazole formation efficiency.
- Catalysis : Employ palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for piperidine-aryl bonds).
- Workup : Liquid-liquid extraction with ethyl acetate/water removes acidic byproducts. Final purification via preparative HPLC with gradient elution ensures >99% purity .
Q. How should researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize assays based on structural analogs (e.g., piperidine derivatives targeting neurotransmitter receptors or enzymes like acetylcholinesterase).
- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., IC determination) or cell viability assays (MTT assay) for cytotoxicity screening.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify EC/IC values. Include positive controls (e.g., known inhibitors) and triplicate replicates .
Q. What analytical techniques are critical for assessing the compound's stability under various conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions (pH 1–13) to identify degradation products.
- Stability-Indicating HPLC : Monitor degradation via peak area reduction or new peak formation.
- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss under controlled heating.
- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity to inform storage conditions .
Q. How can contradictions in biological activity data across studies be systematically analyzed?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent used) to identify variables affecting activity.
- Structure-Activity Relationship (SAR) : Map functional group modifications (e.g., methoxyethyl vs. ethyl substitutions) to activity trends.
- Statistical Validation : Apply ANOVA or Bayesian modeling to assess reproducibility across datasets.
- Orthogonal Assays : Confirm activity using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
